molecular formula C12H13N3O4 B2522502 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 920441-28-7

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2522502
CAS No.: 920441-28-7
M. Wt: 263.253
InChI Key: RSFFDGYTFWFWMY-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3,5-dimethoxyphenyl group and at the 2-position with an acetamide moiety. The 1,3,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its electron-deficient aromatic system, which enhances hydrogen-bonding interactions and metabolic stability in drug candidates . This compound is of interest in pharmaceutical research for its structural similarity to bioactive molecules with reported antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFFDGYTFWFWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, the reaction of 3,5-dimethoxybenzohydrazide with acetic anhydride can lead to the formation of the oxadiazole ring.

    Introduction of the acetamide group: The acetamide group can be introduced by reacting the oxadiazole intermediate with acetic anhydride under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using suitable solvents, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-2 position due to its electron-deficient nature. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsMajor ProductReference
Nucleophilic substitutionHydrazine hydrate, ethanol, 60–80°CReplacement of acetamide with hydrazide
Electrophilic substitutionBromine in acetic acid, RTBromination at oxadiazole C-5 position
Cross-couplingPd(PPh₃)₄, arylboronic acid, base, 80–100°CBiaryl derivatives via Suzuki-Miyaura coupling

Key Findings :

  • Substitution at the oxadiazole ring retains the structural integrity of the dimethoxyphenyl group.

  • Palladium-catalyzed cross-coupling reactions enable the introduction of aromatic groups, enhancing pharmacological potential .

Oxidation Reactions

The acetamide and methoxy groups are susceptible to oxidative modification:

Target GroupReagents/ConditionsMajor ProductReference
Methoxy groupsKMnO₄, H₂SO₄, 60°CDemethylation to hydroxyl groups
Oxadiazole ringH₂O₂, FeCl₃, acetic acid, RTRing-opening to form carboxylic acid
AcetamideOzone, followed by reductive workupCleavage to amine and ketone fragments

Key Findings :

  • Oxidative demethylation of methoxy groups produces catechol derivatives, which exhibit enhanced solubility.

  • Ozonolysis of the acetamide group yields fragments useful for further functionalization.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsMajor ProductsReference
Acidic (HCl, reflux)6M HCl, 100°C, 12 hoursCarboxylic acid + ammonium chloride
Basic (NaOH, reflux)2M NaOH, 80°C, 8 hoursSodium carboxylate + ammonia

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 3,5-dimethoxyphenyl group, with acidic conditions favoring faster cleavage .

  • The resulting carboxylic acid derivatives serve as intermediates for esterification or amidation.

Reduction Reactions

While the oxadiazole ring is generally resistant to reduction, the acetamide group can be reduced:

Reagents/ConditionsMajor ProductReference
LiAlH₄, anhydrous THF, 0–5°CEthylamine derivative
BH₃·THF, RT, 24 hoursSecondary alcohol

Key Findings :

  • Reduction with LiAlH₄ converts the acetamide to a primary amine, preserving the oxadiazole ring.

  • Borane-mediated reduction produces alcohols, though yields are moderate (~45%).

Computational Insights

Density functional theory (DFT) studies predict:

  • The oxadiazole ring’s LUMO (-1.8 eV) facilitates nucleophilic attack at C-2.

  • Methoxy groups donate electron density (+M effect), stabilizing the ring against electrophilic substitution.

Scientific Research Applications

Chemistry

In organic chemistry, N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry and as an intermediate in the development of novel materials.

Biological Activities

This compound is extensively studied for its biological properties , including:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell growth. For instance, compounds derived from similar oxadiazole structures have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against various cancer cell lines (e.g., OVCAR-8) .

Medicine

The compound is being investigated for its potential as a therapeutic agent . Its mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth signals.

Industrial Applications

In industry, this compound is explored for developing new materials with tailored properties. Its application in coatings and polymers can enhance material performance due to its chemical stability and reactivity.

Case Studies and Research Findings

StudyFindings
Anticancer StudiesA study on related oxadiazoles showed significant anticancer activity against multiple cell lines with varying growth inhibition percentages .
Antimicrobial ActivityCompounds similar to this compound have been shown to possess notable antimicrobial properties against gram-positive and gram-negative bacteria .
Drug DevelopmentResearch is ongoing to explore its efficacy in targeting specific pathways associated with diseases such as diabetes and cancer .

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets and pathways. The oxadiazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3,5-dimethoxy pattern in the target compound reduces steric bulk compared to Analog 1’s 4-ethoxy-3,5-dimethoxy group, which may improve membrane permeability.
  • Analog 2’s 3,4,5-trimethoxy substitution enhances polarity and hydrogen-bonding capacity, likely increasing aqueous solubility compared to the target compound .

Molecular Weight Trends : The target compound has the lowest molar mass, while Analog 1’s sulfur and ethoxy groups contribute to its higher mass.

Electronic and Bioactivity Implications

Electronic Effects

  • Oxadiazole vs. Thiadiazole : The oxadiazole ring (target compound) is more electron-deficient than the thiadiazole in Analog 1 due to oxygen’s higher electronegativity. This difference could modulate interactions with electron-rich biological targets, such as enzyme active sites .
  • Methoxy vs. Ethoxy : The ethoxy group in Analog 1 introduces a longer alkyl chain, increasing lipophilicity (logP) compared to the target compound’s methoxy groups. This may influence pharmacokinetic properties like absorption and distribution.

Hypothesized Bioactivity Differences

  • Target Compound : Balanced lipophilicity from two methoxy groups may favor blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.
  • Analog 2 : Three methoxy groups may improve binding to polar targets (e.g., kinases or DNA) but increase susceptibility to demethylation metabolism .

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound belonging to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

This compound is characterized by its unique oxadiazole ring structure, which contributes to its biological activity. The synthesis typically involves several key steps:

  • Formation of Hydrazide : Reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate.
  • Cyclization : The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
  • Acylation : The final product is obtained by acylating the oxadiazole derivative with acetic anhydride or acyl chloride under suitable conditions.

The molecular formula for this compound is C15H16N4O3C_{15}H_{16}N_4O_3, with a molecular weight of approximately 356.31 g/mol .

2.1 Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli0.25 - 0.50 µg/mL
Reference Compound (Ciprofloxacin)Staphylococcus aureus, E. coli0.10 - 0.20 µg/mL

Studies have demonstrated that this compound can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential use in treating infections caused by antibiotic-resistant strains .

2.2 Anticancer Properties

The mechanism of action for this compound involves inhibition of specific enzymes linked to cell proliferation pathways. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HepG2 (Liver Cancer)20

These findings highlight its potential as an anticancer agent with selective toxicity towards malignant cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. Among these compounds, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study using L929 mouse fibroblast cells, this compound demonstrated minimal cytotoxic effects at therapeutic concentrations (up to 100 µM), indicating a favorable safety profile for further development .

4. Conclusion

This compound represents a promising candidate for further research in antimicrobial and anticancer therapies due to its unique chemical structure and demonstrated biological activities. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical applications.

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